molecular formula C₁₈H₂₆O B129953 Galaxolide CAS No. 1222-05-5

Galaxolide

Cat. No. B129953
CAS RN: 1222-05-5
M. Wt: 258.4 g/mol
InChI Key: ONKNPOPIGWHAQC-UHFFFAOYSA-N
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Description

Interaction of Galaxolide with the human and trout estrogen receptor-α.

Brief Description of the Application: The study investigates the interaction of Galaxolide with estrogen receptors in both human and fish, which is relevant for understanding the environmental impact of this synthetic musk[].
Research Methodologies: The research employed the yeast estrogenicity screening (YES) assay, in vitro and in vivo teleost systems, and luciferase reporter gene assays to assess the agonistic or antagonistic activity of Galaxolide[].
Key Findings: Galaxolide did not act as an estrogen agonist but showed strong antagonistic activity, inhibiting the estrogenic activity of 17β-estradiol. This suggests potential environmental risks associated with Galaxolide exposure[].

Metabolism of the polycyclic musk galaxolide and its interference with endogenous and xenobiotic metabolizing enzymes in the European sea bass (Dicentrarchus labrax).

Brief Description of the Application: This research focuses on the metabolism of Galaxolide in the European sea bass and its effects on fish endocrine systems[].
Research Methodologies: The study involved intraperitoneal injections of Galaxolide and ketoconazole in fish, followed by the analysis of metabolites in bile and the assessment of enzyme activities[].
Key Findings: Galaxolide was actively metabolized by sea bass and acted as a weak inhibitor of oxyandrogen synthesis. The study suggests using the detection of Galaxolide metabolites in bile as a tool for assessing environmental exposure[].

Prolonged sub-lethal exposure to galaxolide (HHCB) and tonalide (AHTN) promotes the metastatic potential of glioblastoma tumor spheroids.

Brief Description of the Application: The study examines the effects of long-term exposure to Galaxolide on the metastatic potential of glioblastoma, a type of brain tumor[].
Research Methodologies: The research utilized random amplified polymorphic DNA assays, matrigel, transwell, and wound healing assays to investigate DNA damage, invasion, migration, and molecular signaling pathways in treated tumor spheroids[].
Key Findings: Exposure to Galaxolide resulted in significant DNA damage, increased tumor spheroid invasion, and up-regulation of signals related to angiogenesis and proliferation. This indicates potential health risks associated with long-term exposure to Galaxolide[].

Human dermal exposure to galaxolide from personal care products.

Brief Description of the Application: This study aims to assess the risk of human dermal exposure to Galaxolide through personal care products[].
Research Methodologies: A new analytical methodology was developed and validated to quantify Galaxolide in personal care products, using dispersive solid-phase extraction and HPLC with fluorescence detection[].
Key Findings: Galaxolide was detected in all analyzed products, with estimated daily human dermal exposure levels that may pose significant exposure risks[].

Effects of the Fragrance Galaxolide on the Biomarker Responses of the Clam Ruditapes philippinarum.

Brief Description of the Application: The research assesses the effects of the musk fragrance Galaxolide on biomarkers in the clam Ruditapes philippinarum, which is important for understanding the ecological impact of this compound[].
Research Methodologies: Clams were exposed to different concentrations of Galaxolide, and the effects on haemocyte parameters, antioxidant enzyme activities, neurotoxic potential, and oxidative damage to proteins were evaluated[].
Key Findings: Exposure to Galaxolide induced changes in biomarker responses, particularly at the cellular level, indicating potential ecological risks[].

Common Problem

Some frequently asked questions about Galaxolide

What are the alternatives to Galaxolide?
For those who wish to avoid polycyclic musks entirely, Musk methyl propionate  is the closest olfactory alternative to Galaxolide.
What is the role of Galamusk in perfume?
It is one of the musky ingredients used by perfume and cologne manufacturers to add musky scents to their products. It is also known as Abbalide/AstroMusk. Smell profile: clean, floral, white flowers, mallow seeds, red fruits, sweet  and a bit soapy.
How much Galaxolide to use in perfume?
Recommended to use Galaxolide at  50%  if unfamiliar with it as the Galaxolide 100 (undiluted) form is very viscous and tends to polymerise.
Is Galaxolide a synthetic musk?
Galaxolide is a  synthetic polycyclic musk  used in perfumes and other personal care products.
How is Galaxolide made?
Originally, the Galaxolide used in perfumes was extracted from musk deer. However, for ecological and economic reasons, today's Galaxolide are synthetically created. Commonly called white musk or transparent musk, it is created through organic synthesis and is essential for fragrance diffusion and tenacity.
Is Galaxolide safe for skin?
As a fragrance ingredient, it is typically used in low concentrations and is considered safe for use in consumer products. However, as with any fragrance ingredient, it can cause skin irritation or an allergic reaction in some individuals with sensitive skin.

Research Directions

Galaxolide’s environmental effects and interaction with estrogen receptors

The study investigates the presence of Galaxolide® in environmental matrices and its interaction with human and trout estrogen receptors. It was found that Galaxolide® can act as an antagonist to estrogen, inhibiting the effects of 17β-estradiol in both in vitro and in vivo assays. This suggests potential environmental and ecological impacts due to the widespread use of Galaxolide® and its ability to interfere with hormonal activities in aquatic organisms[].

Effects of Galaxolide on Tumor Progression and Metastasis

Research has been conducted on the effects of prolonged exposure to Galaxolide on the metastatic potential of glioblastoma tumor spheroids. The study indicates that long-term, low-dose exposure to Galaxolide can cause significant DNA damage, increase mutation load, and promote tumor spheroid invasion. It also affects the expression of genes and miRNAs associated with poor prognosis in glioblastoma, suggesting that Galaxolide may have harmful effects on tumor progression and metastasis[].

Galaxolide synthesis and asymmetric catalysis

A new method for synthesizing the stereoisomers of Galaxolide® has been developed using asymmetric catalysis. This research direction focuses on the chemical synthesis aspect, aiming to improve the production process of Galaxolide® by achieving high asymmetric inductions during the hydrogenation of an α-aryl acrylic acid[].

Evaluation of the effects of Galaxolide on exposed human skin

The study addresses the quantification of Galaxolide in personal care products and the assessment of human dermal exposure risk. A new analytical methodology was developed to measure Galaxolide levels in various personal care products, revealing its widespread presence and estimating the daily human dermal exposure. This research direction is crucial for understanding the potential health risks associated with the use of Galaxolide-containing products[].

Scientific Research Applications

Galaxolide, a synthetic musk fragrance, is widely used in personal care products and has been the subject of various scientific research applications. Its impact and interaction with biological systems, especially in the context of environmental and ecological studies, have been extensively examined.
Effects on Aquatic Organisms: Research has shown that Galaxolide can affect the gene expression in aquatic organisms. For instance, it induces hepatic ERalpha and VTG mRNA/protein and modulates CYP3A40 mRNA expression in the livers of male medaka fish (Yamauchi et al., 2008). Additionally, it is metabolized by European sea bass and acts as a weak inhibitor of oxyandrogen synthesis in male fish (Fernandes et al., 2013).
Toxicological Research: Studies have explored the potential toxicological effects of Galaxolide. For example, long-term sub-lethal exposure to Galaxolide promotes the metastatic potential of glioblastoma tumor spheroids, suggesting its harmful effects on brain tumors. Additionally, exposure to Galaxolide in earthworms has been linked to lethal concentrations and changes in genetic and physiological responses, indicating its impact on soil-dwelling organisms (Chen et al., 2011).
Environmental Monitoring: Numerous studies have detected Galaxolide contamination in the water, air and sediments of the Great Lakes.Galaxolide's presence in various environmental matrices has been a topic of study. For instance, its detection in drinking water systems highlights the importance of monitoring and evaluating the presence of such synthetic fragrances in water resources  (Bruchet et al., 2005).
Environmental Fate and Transport: Research also focuses on the environmental fate and transport of Galaxolide. It has been found that Galaxolide and similar musk fragrances can be transported through the atmosphere, accumulating in environments like glaciers and fresh snow (Villa et al., 2014).
Bioremediation and Ecotoxicological Effects: Galaxolide has been studied for its effects on algae and its potential in bioremediation. Algae show high removal efficiency for Galaxolide, with certain species demonstrating more satisfactory effects in bioremediation (Ding et al., 2020).

Mechanism Of Action

Galaxolide, known for its widespread use as a synthetic musk fragrance, exhibits various mechanisms of action, particularly in environmental and biological contexts. Endocrine Disruption: Galaxolide has been found to act as an estrogen antagonist, inhibiting the estrogenic activity of 17α-estradiol (E2). This interaction suggests its potential role in disrupting endocrine function in various organisms.
Gene Expression Modulation: In aquatic organisms, such as medaka fish, Galaxolide induces changes in the expression of genes related to estrogen receptors, vitellogenin, pregnane X receptors, and cytochrome P450 3A (Yamauchi et al., 2008). These changes highlight its impact on critical biological pathways.
Metabolic Interference: Galaxolide is actively metabolized by organisms like the European sea bass, where it acts as a weak inhibitor of oxyandrogen synthesis in male fish gonads, indicating its interference with endogenous metabolic processes (Fernandes et al., 2013).
Impact on Reproductive Function: In earthworms, exposure to Galaxolide causes a significant decrease in cocoon production and annetocin gene expression, which correlates with their reproduction rate (Chen et al., 2011).
Neuroendocrine Effects: Galaxolide may pose neurotoxic and endocrine-disrupting effects in coastal ecosystems by modulating neuroendocrine activity in marine species (Ehiguese et al., 2021).
Soil Microbial Community Influence: Galaxolide, in combination with other pollutants like cadmium, significantly alters the soil microbial community structure, demonstrating its broader environmental impact (Lv et al., 2021).
Oxidative Stress Induction: In organisms like earthworms, Galaxolide exposure leads to the up-regulation of antioxidant enzymes due to reactive oxygen species-induced cellular oxidative injury (Chen et al., 2011).
These varied mechanisms of action of Galaxolide underscore its significant impact on the environment and various biological systems, influencing endocrine functions, gene expression, reproductive capabilities, neuroendocrine activities, microbial dynamics, and oxidative stress responses.

Biochemical And Physiological Effects

Galaxolide's biochemical and physiological effects are diverse, affecting various biological systems ranging from aquatic organisms and plants to soil microbes. Its endocrine-disrupting properties, potential to induce cell degeneration, and impacts on environmental ecosystems highlight the need for continued research into its ecological and health implications.
Cell Degeneration: Galaxolide may induce cell degeneration by inhibiting polyisoprenylated methylated protein methyl esterase (PMPMEase). This action poses a potential risk to individuals predisposed to developing degenerative disorders (Ayuk-Takem et al., 2014).
Endocrine Disruption in Aquatic Organisms: In male medaka fish, Galaxolide induces hepatic estrogen receptor alpha and vitellogenin mRNA/protein expression and modulates cytochrome P450 3A40 mRNA expression, suggesting endocrine-disrupting effects (Yamauchi et al., 2008).
Inhibition of Plant Growth: Galaxolide significantly inhibits the elongation of wheat shoots and roots, indicating a detrimental effect on plant growth (An et al., 2009).
Impact on Aquatic Invertebrates: Galaxolide affects juvenile development in copepods exposed to sublethal concentrations, indicating potential ecological implications (Breitholtz, Wollenberger, &  Dinan, 2003).
Soil Microbial Community Influence: The presence of Galaxolide and cadmium together significantly promotes soil microbial community function, indicating its environmental impact (Lv et al., 2017).
Metabolic Interference in Fish: Galaxolide is actively metabolized by European sea bass and acts as a weak inhibitor of oxyandrogen synthesis in male fish gonads, demonstrating its interference with endogenous metabolic processes (Fernandes et al., 2013).
Neuroendocrine Disruption: Galaxolide may pose neurotoxic and endocrine-disrupting effects in coastal ecosystems by affecting neuroendocrine function and gene expression (Ehiguese et al., 2021).
Toxicity in Earthworms: Galaxolide has a lethal concentration for earthworms, indicating its potential to cause biochemical and physiological disruptions in soil-dwelling organisms (Chen et al., 2011).

Experimental Operation

Experimental research on Galaxolide

This study presents a new synthesis of the musk odorant Galaxolide using a ruthenium-catalyzed asymmetric hydrogenation of an -aryl acrylic acid, achieving up to 89% asymmetric induction.
Abstract A new synthesis of the olfactorally active stereoisomers of the musk odorant Galaxolide is reported. The key step is the ruthenium-catalysed asymmetric hydrogenation of an α-aryl acrylic acid: asymmetric inductions up to 89% have been achieved using a catalytic system prepared in situ by mixing [Ru(benzene)Cl 2 ] 2 with ( S )-BINAP[].
This study developed a SPME-GC-MS method for determining galaxolide (HHCB) in water samples, with optimal extraction time, temperature, and pH=7.0, revealing 286ng/L of HHCB in urban sewage and below the limit of quantification in river water.
Described is a solid-phase microextraction-gas chromatography mass spectrometric procedure for the determination of galaxolide (HHCB) in water solution samples. In which 100 μm PDMS coated fiber were used. From the optimization experiments of SPME, we found the direct sampling is necessary. The extraction time and temperature were 40min and 35°C, respectively. the salinity of the solution almost has no effect on the extraction efficiency and pH=7.0 was suitable for the extraction of HHCB. The method were applied to the urban sewage and river water respectively and found the content of HHCB in the urban sewage is 286ng/L, while those in river water below limit of quantification[][][].
The SPME-GC-MS method effectively determines galaxolide in water samples, with optimal conditions at 35°C, 40 minutes, and pH=7.0.
This paper described a solid-phase microextraction gas-chromatography mass spectrometric procedure for the determination of galaxolide(HHCB) in water samples with 100 μm PDMS coated fiber.The test results showed that the optimum conditions for HHCB extraction was the temperature at 35℃,extraction time 40mins and pH=7.0.The method were applied to the municipal sewage and river water,respectively and found the content of HHCB in the municipal sewage is 286 ng/L,while that in river water below the quantification limit of this method.
The developed method effectively quantifies galaxolide in personal care products, revealing a significant daily human dermal exposure of 904 g day1 in products like skin care, shower, hair care, and oral care products.
Musks are synthetic fragrances applied on personal care and household products as fixatives, by retarding the release of other fragrances with higher volatility. Galaxolide is the most used polycyclic musk since the 90th decade, and it has been detected in several environmental and biological matrices, particularly in human tissues and fluids. For exposure assessment purposes, large‐monitoring data need to be obtained and rapid but reliable analytical techniques are requested. The main objective of this study is to develop and validate a new and fast analytical methodology to quantify galaxolide in personal care products and to apply this method to real matrices like skin care products (creams and lotions), shower products (soap bar), hair care products (shampoo and hair conditioner) and oral care products (toothpaste), to evaluate the human dermal exposure risk. A dispersive solid‐phase extraction is proposed, using QuEChERS methodology, followed by HPLC with fluorescence detection. Some extraction parameters were studied, like the ratio of sample/solvent amounts, the homogenization time, the salt addition effect and the used sorbents. The validation parameters of the developed method were the following: a linearity range of 0.005–1.002 mg kg−1 sample, a limit of detection of 0.001 mg kg−1 sample, repeatability between 0.7% and 11.3% (variation coefficient of six standard injections), an intermediate precision of 2.5% (variation coefficient of six independent analysis of the same sample), mean recoveries ranging from 65% (soap bar) to 95% (body cream) and 3% of global uncertainty in most of the working range. The time of analysis, including the extraction steps, is 60 min, allowing a throughput of 4 samples h−1. Galaxolide was detected in all of the seven analysed products in concentrations ranging from 0.04 ± 0.01 mg kg−1 sample (toothpaste) to 280.78 ± 8.19 mg kg−1 sample (perfumed body cream), which may correspond to a significant estimated daily human dermal exposure of 904 μg day−1[][][].

Product Comparison

Galaxolide and Musk Methyl Propionate: Similarities and Differences of Organic Compounds

Galaxolide and musk methyl propionate are two aroma ingredients used in perfumes and personal care products. Below are their similarities and differences:

Similarities

Usage
Both Galaxolide and musk methyl propionate are synthetic aroma chemicals commonly used in the fragrance industry[].
They are used as fragrance ingredients to enhance the scent of perfumes, colognes, or other personal care products[].
Chemical Nature
Both compounds belong to the class of musk fragrances and share similar aromatic characteristics.
They are both synthetic musk compounds designed to mimic the scent of natural musk.
Persistence
Galaxolide and musk methyl propionate are known for their long-lasting fragrance properties[].
They provide a lingering scent that helps to enhance the overall longevity of perfumes and fragranced products.

Differences

Chemical Structure
Galaxolide (also known as HHCB or 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran) is a polycyclic musk compound.
Musk methyl propionate (chemical formula C13H22O2) is an ester compound with a simpler chemical structure compared to Galaxolide.
Aroma Profile
Galaxolide is known for its fresh, clean, and slightly floral aroma profile[].
Musk methyl propionate tends to have more animalic and musky characteristics, providing a warm and sensual scent.
Applications
Galaxolide is widely used in various fragrance applications, including perfumes, colognes, laundry detergents, and fabric softeners[].
Musk methyl propionate is commonly used in perfumery to add depth and complexity to fragrances.
Regulatory Status
Galaxolide has undergone extensive safety assessments and is approved for use in fragrance applications by regulatory authorities worldwide.
The regulatory status of musk methyl propionate may vary depending on regional regulations and guidelines.
Environmental Impact
Galaxolide has been detected in environmental samples, such as water bodies and wildlife, raising concerns about its persistence and potential ecological impact[].
Musk methyl propionate may also have environmental considerations, but specific data on its environmental fate and impact may be limited compared to Galaxolide.

Advantages And Limitations For Lab Experiments

Aboratory experiments on Galaxolide are crucial for understanding its biochemical and physiological effects, offering controlled conditions and detailed analyses. However, these experiments also face challenges related to ecological validity, species-specific responses, complex environmental interactions, and methodological limitations.

Advantages

Detailed Mechanistic Insights: Lab experiments allow for in-depth exploration of Galaxolide's mechanisms, such as its effects on cellular processes and gene expression.Controlled Environment: These experiments provide a controlled setting to study the specific effects of Galaxolide, isolating variables for more accurate results (Fernandes et al., 2013).
Quantitative Analysis: Lab experiments facilitate precise quantitative analysis of Galaxolide, such as determining its concentration in various samples, which is crucial for risk assessment (Su et al., 2011).
Toxicological Assessment: Laboratory studies are key in assessing the toxicological impact of Galaxolide on various organisms, providing insights into environmental and health risks (Chen et al., 2011).
  

Limitations

Ecological Validity: Lab experiments may not fully replicate real-world environmental conditions, which can limit the generalizability of findings to natural ecosystems (Peng et al., 2019).
Species-Specific Responses: The responses to Galaxolide can vary significantly between species, making it challenging to extrapolate findings across different biological systems (Ehiguese et al., 2021).
Complex Interactions in Ecosystems: In environmental studies, the interaction of Galaxolide with other substances, like cadmium, may produce different effects than when studied in isolation, complicating the understanding of its environmental impact (Lv et al., 2014).
Limitations in Methodology: Some lab methods may have limitations in sensitivity or specificity, impacting the accuracy of Galaxolide detection and quantification in various matrices (Correia et al., 2013).

Future Directions

Future research on Galaxolide should focus on its health and environmental impacts, the development of advanced detection methods, strategies for its biodegradation and removal, the creation of safer alternatives, and comprehensive toxicity studies to inform regulatory policies and ensure environmental and human health safety.
A study indicated that Galaxolide could inhibit bacteria growth initially but promote it later, while also encouraging fungi growth in soil (Lv, 2014).
Environmental Risk Assessment: Assessing the environmental risk posed by Galaxolide, particularly in aquatic ecosystems, is another critical research avenue. This includes studying its effects on marine microalgae, invertebrates, and fish, and understanding its concentration and persistence in various environmental matrices (Ehiguese et al., 2021).
Improved Detection and Quantification Methods: Developing and refining methods for detecting and quantifying Galaxolide in environmental and biological samples is necessary for better monitoring and risk assessment. This includes enhancing techniques like solid-phase microextraction and gas chromatography-tandem mass spectrometry (Machado et al., 2011).
Biodegradation and Removal Techniques: Research into the biodegradation of Galaxolide and strategies for its removal from water bodies is vital, especially considering its persistence in sewage treatment plants and potential accumulation in the environment (Carballa et al., 2004).
Alternative Safer Compounds: Investigating and developing safer, environmentally-friendly alternatives to Galaxolide that retain its desirable properties while minimizing its ecological and health impacts is another future direction. This includes a systematic molecular design approach for creating such derivatives (Li et al., 2021).
Gene Expression and Toxicity Studies: Expanding studies on the molecular and genetic responses of organisms to Galaxolide exposure, such as changes in gene expression and toxic effects in species like earthworms, will provide deeper insights into its ecological impact (Chen et al., 2011).
  
  
  
  
  
  
  
  
  

properties

IUPAC Name

4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene
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InChI

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3
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InChI Key

ONKNPOPIGWHAQC-UHFFFAOYSA-N
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Canonical SMILES

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C
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Molecular Formula

C18H26O
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DSSTOX Substance ID

DTXSID8027373
Record name 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran
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Molecular Weight

258.4 g/mol
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Physical Description

Liquid, Colorless solid with a strong odor of musk; mp = 57-58 deg C; [Merck Index] Nearly colorless viscous liquid; [HSDB] Viscous liquid with a musk-like odor; mp = -5 deg C; [CHEMINFO] Viscous liquid; mp = -10-0 deg C; [eChemPortal: ESIS: RAR]
Record name Cyclopenta[g]-2-benzopyran, 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-
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Record name Galaxolide
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Boiling Point

BP: 128 °C at 0.8 mm Hg
Record name Galaxolide
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Solubility

In water, 1.75 mg/L at 25 °C, In water, 1.65-1.99 mg/L at 25 °C and pH 5-9[ECHA; Search for Chemicals. 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexmethylindeno
Record name Galaxolide
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Density

1.0054 at 20 °C/4 °C, Density: 0.99 to 1.017 g/cu cm at 20 °C, Crystal density: 1.087 g/cu cm
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Vapor Pressure

0.00054 [mmHg], 5.45X10-4 mm Hg at 25 °C
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Product Name

Galaxolide

Color/Form

Colorless crystals from ethanol, Viscous liquid[ECHA; Search for Chemicals. 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexmethylindeno, Almost colorless viscous liquid

CAS RN

1222-05-5
Record name Galaxolide
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Record name Cyclopenta[g]-2-benzopyran, 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-
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Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14170060AT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Galaxolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

57-58 °C, MP: -10 to 0 °C (mixture of isomers)
Record name Galaxolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.